molecular formula C12H12N2O2 B1392668 Ethyl 3-cyano-6-cyclopropyl-2-pyridinecarboxylate CAS No. 1221791-78-1

Ethyl 3-cyano-6-cyclopropyl-2-pyridinecarboxylate

Cat. No.: B1392668
CAS No.: 1221791-78-1
M. Wt: 216.24 g/mol
InChI Key: FQHVEROZFWIFJE-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-6-cyclopropyl-2-pyridinecarboxylate is an organic compound with the molecular formula C12H12N2O2 It is a derivative of pyridine, featuring a cyano group at the 3-position, a cyclopropyl group at the 6-position, and an ethyl ester at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-cyano-6-cyclopropyl-2-pyridinecarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-cyano-2-pyridinecarboxylic acid with cyclopropylamine, followed by esterification with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the cyano group can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Amines, alcohols, in the presence of suitable catalysts

Major Products:

    Oxidation: Carboxylic acids

    Reduction: Primary amines

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

Ethyl 3-cyano-6-cyclopropyl-2-pyridinecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as a building block in the synthesis of functionalized pyridine derivatives.

Mechanism of Action

The mechanism of action of ethyl 3-cyano-6-cyclopropyl-2-pyridinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the cyclopropyl moiety play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Ethyl 3-cyano-6-cyclopropyl-2-pyridinecarboxylate can be compared with other pyridine derivatives, such as:

    Ethyl 3-cyano-2-pyridinecarboxylate: Lacks the cyclopropyl group, which may result in different biological activities and chemical reactivity.

    3-Cyano-6-cyclopropyl-2-pyridinecarboxylic acid: The absence of the ethyl ester group can affect its solubility and reactivity.

    6-Cyclopropyl-2-pyridinecarboxylic acid:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 3-cyano-6-cyclopropylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)11-9(7-13)5-6-10(14-11)8-3-4-8/h5-6,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHVEROZFWIFJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=N1)C2CC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001232161
Record name Ethyl 3-cyano-6-cyclopropyl-2-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001232161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221791-78-1
Record name Ethyl 3-cyano-6-cyclopropyl-2-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221791-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-cyano-6-cyclopropyl-2-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001232161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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